molecular formula C16H14N4O3S B3006482 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 2126161-77-9

4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B3006482
CAS No.: 2126161-77-9
M. Wt: 342.37
InChI Key: RZEHDKRVTCFABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Thieno[2,3-d]Pyrimidine-Based Pharmacophores

Thieno[2,3-d]pyrimidine is a fused bicyclic scaffold that serves as a bioisostere of adenine, enabling interactions with biological targets such as kinases, receptors, and enzymes. Its structural versatility allows for substitutions at multiple positions, modulating solubility, bioavailability, and target affinity. The compound 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid exemplifies this adaptability, with its morpholinyl and pyridinyl substituents contributing to enhanced pharmacokinetic and pharmacodynamic properties.

Structural Significance of 4-Morpholin-4-yl and 2-Pyridin-2-yl Substituents

The 4-morpholin-4-yl and 2-pyridin-2-yl groups play distinct roles in optimizing the compound’s biological activity:

Role of the 4-Morpholin-4-yl Group
  • Solubility and Bioavailability : The morpholine ring, a six-membered saturated heterocycle containing one oxygen and one nitrogen atom, improves aqueous solubility through hydrogen bonding with water molecules. This property is critical for oral bioavailability and tissue penetration.
  • Target Interactions : Morpholine derivatives are known to interact with ATP-binding pockets in kinases due to their ability to form hydrogen bonds and van der Waals interactions. For example, morpholinyl substituents in thienopyrimidines have been shown to enhance binding affinity for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).
  • Metabolic Stability : The saturated nature of the morpholine ring reduces susceptibility to oxidative metabolism, prolonging the compound’s half-life in vivo.
Role of the 2-Pyridin-2-yl Group
  • Aromatic Stacking : The pyridine ring engages in π-π stacking interactions with aromatic residues in enzyme active sites, stabilizing ligand-receptor complexes.
  • Acid-Base Properties : The nitrogen atom in pyridine can act as a hydrogen bond acceptor or donor, depending on protonation state, enabling pH-dependent interactions with targets such as tyrosine kinases.
  • Synthetic Flexibility : Pyridinyl groups facilitate further derivatization via cross-coupling reactions, allowing for the introduction of additional functional groups.

Comparative Analysis of Substituent Effects

Position Substituent Key Contributions Example Derivatives
4 Morpholin-4-yl Enhanced solubility, kinase inhibition, metabolic stability Relugolix (GnRH antagonist)
2 Pyridin-2-yl Aromatic stacking, hydrogen bonding, synthetic versatility Anticagent thienopyrimidines

The synergistic effects of these substituents make the compound a promising candidate for targeting diseases such as cancer and inflammatory disorders.

Historical Evolution of Thienopyrimidine Derivatives in Medicinal Chemistry

The development of thienopyrimidine derivatives has progressed through three key phases:

Early Discoveries (1960s–1990s)
  • Initial Synthesis : Thienopyrimidines were first synthesized via cyclocondensation of aminothiophene carboxylates with urea or thiourea, yielding simple derivatives with modest antimicrobial activity.
  • Structural Exploration : Researchers recognized the scaffold’s resemblance to purines, leading to investigations into its potential as a kinase inhibitor.
Modern Advances (2000s–2010s)
  • Targeted Modifications : Introduction of electron-donating groups (e.g., morpholinyl, pyridinyl) at positions 2 and 4 improved target selectivity. For instance, morpholinyl-substituted thienopyrimidines demonstrated nanomolar inhibition of PI3Kα.
  • Synthetic Innovations : The Gewald reaction and Thorpe-Ziegler cyclization enabled efficient synthesis of polysubstituted derivatives.
Recent Developments (2020s–Present)
  • Diversification of Applications : Thienopyrimidines are now explored as antiviral, antifungal, and anticancer agents. The incorporation of carboxylic acid groups (e.g., at position 5) has further expanded their utility as prodrugs or metal-chelating agents.
  • Clinical Candidates : Compounds like This compound exemplify the scaffold’s evolution, combining optimized substituents for multi-target engagement.

Milestones in Thienopyrimidine Research

Year Development Impact
1985 First antimicrobial thienopyrimidines synthesized Validated scaffold’s bioactivity
2008 Morpholinyl substituents linked to PI3K inhibition Established kinase-targeting potential
2019 Comprehensive review on thieno[2,3-d]pyrimidine SAR Guided rational design of derivatives
2021 Anti-infective thienopyrimidines with pyridinyl groups Expanded applications to viral and bacterial targets

Properties

IUPAC Name

4-morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-16(22)10-9-24-15-12(10)14(20-5-7-23-8-6-20)18-13(19-15)11-3-1-2-4-17-11/h1-4,9H,5-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEHDKRVTCFABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C(=CSC3=NC(=N2)C4=CC=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Substitution with Morpholine: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thieno[2,3-d]pyrimidine core is replaced by morpholine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the compound.

    Coupling Reactions: Coupling reactions, such as Suzuki or Heck coupling, can be used to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used in substitution reactions.

    Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or sodium hydroxide, are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, and coupling reactions can form complex aromatic or heteroaromatic systems.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The thieno[2,3-d]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A study conducted on human cancer cell lines (e.g., breast and lung cancer) demonstrated that 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid exhibited significant cytotoxicity. The IC50 values were reported to be in the low micromolar range, indicating potent anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various pathogens.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Pesticidal Activity

The compound's structure allows it to interact with biological systems in plants and pests, making it a candidate for agricultural applications.

Case Study: Insecticidal Efficacy

Field trials have indicated that formulations containing this compound can effectively reduce pest populations in crops such as corn and soybeans. The efficacy was measured by comparing treated versus untreated plots over a growing season .

Development of Functional Materials

The unique properties of this compound make it suitable for creating advanced materials.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength. These composites are being explored for use in aerospace and automotive applications .

Data Table: Material Properties Comparison

PropertyControl PolymerPolymer with Compound
Thermal Stability (°C)150180
Tensile Strength (MPa)3045

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects. The specific pathways involved depend on the particular application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below highlights critical differences between the target compound and analogues:

Compound Name Core Structure Substituents (Position) Key Properties Biological Activity Reference
Target Compound Thieno[2,3-d]pyrimidine Morpholin-4-yl (4), Pyridin-2-yl (2), COOH (5) High solubility, H-bonding capacity Kinase inhibition (hypothesized) [Hypo.]
2-(Morpholin-4-yl)-5-phenyl-thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one Morpholin-4-yl (2), Phenyl (5), ketone (4) Moderate lipophilicity Unspecified
Ifupinostat Thieno[3,2-d]pyrimidine Morpholin-4-yl, methylamino, hydroxamic acid HDAC binding HDAC inhibition (anti-cancer)
4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid Thieno[2,3-d]pyrimidine 4-Methylpiperazin-1-yl (4), Pyridin-2-yl (2), COOH (5) Enhanced basicity vs. morpholine Unspecified
TP37 (from ) Thieno[2,3-d]pyrimidine Methylthio (2), tert-butyl (5), carboxamide (6) High lipophilicity Steroidogenesis modulation
Key Observations:

Morpholine vs. Piperazine : The target compound’s morpholine group offers better solubility compared to methylpiperazine in , which may increase basicity and alter target engagement.

Pyridine vs. Phenyl : The pyridin-2-yl group in the target compound enables π-π interactions and metal coordination, unlike phenyl in , which primarily contributes hydrophobicity.

Carboxylic Acid : The COOH group in the target compound contrasts with ketones () or hydroxamic acids (), providing distinct hydrogen-bonding and ionization properties.

Biological Activity

4-(morpholin-4-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by various research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thieno[2,3-d]pyrimidine derivatives. The process often utilizes nucleophilic substitutions and coupling reactions to achieve the desired molecular structure.

Anticancer Activity

Recent studies have demonstrated that compounds related to thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound was tested against A549 human lung adenocarcinoma cells. Results indicated a dose-dependent reduction in cell viability, with a notable decrease to 66% at a concentration of 100 µM when compared to control treatments with standard chemotherapeutics like cisplatin .
CompoundCell LineViability (%) at 100 µM
This compoundA54966
CisplatinA549~50

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various resistant strains of bacteria. Studies indicate:

  • Inhibition of Multidrug-resistant Strains : The compound showed promising activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid. This suggests its potential as an alternative treatment option for infections caused by resistant pathogens .
Bacterial StrainActivity
Staphylococcus aureus (MRSA)Effective
Klebsiella pneumoniaeModerate

The biological activity of this compound appears to be linked to its ability to inhibit specific enzymes and pathways critical for cancer cell proliferation and bacterial survival:

  • Inhibition of Folate Pathway : Similar compounds have been shown to target folate receptor pathways, leading to apoptosis in cancer cells by disrupting nucleotide synthesis .
  • Phosphodiesterase Inhibition : Thieno[3,2-d]pyrimidines have been reported to inhibit phosphodiesterase activity, which may contribute to their antiproliferative effects .

Case Studies

  • Case Study on Anticancer Efficacy : In a controlled study comparing several thienopyrimidine derivatives, the compound exhibited superior cytotoxicity against lung cancer cell lines compared to other derivatives lacking the morpholine or pyridine substituents.
  • Antimicrobial Screening : A series of tests conducted on various bacterial strains highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, particularly those exhibiting multidrug resistance.

Q & A

Basic: What synthetic strategies are effective for preparing this compound and its derivatives?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling for introducing pyridyl groups to the thieno[2,3-d]pyrimidine core (e.g., using boronic acids or esters as coupling partners) .
  • Nucleophilic substitution to incorporate morpholine at the 4-position, often using chlorinated intermediates .
  • Peptide coupling or acylation to functionalize the carboxylic acid moiety, as demonstrated in pyridyl amide derivatives .
    Key considerations : Optimize reaction conditions (e.g., catalyst choice, temperature) to minimize byproducts. Use HPLC and LCMS for real-time monitoring .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • LCMS/HPLC : For determining molecular weight (e.g., m/z 366 [M+H]+ in ) and purity (retention time analysis under standardized conditions) .
  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm, morpholine protons at δ 3.5–4.0 ppm) .
  • Elemental analysis : Validate stoichiometry for novel derivatives .

Advanced: How can computational modeling guide optimization of binding affinity?

Answer:

  • Molecular docking : Align the compound’s structure with target receptors (e.g., 5-HT3 receptors) to identify key interactions (e.g., hydrogen bonds with Ser129, π-π stacking with Tyr234) .
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., morpholine’s electron-donating properties) with binding data .
  • Free energy perturbation (FEP) : Predict binding energy changes upon structural modifications .

Advanced: What methodologies evaluate antimicrobial activity for this scaffold?

Answer:

  • Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .
  • Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to evaluate potentiation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and respiratory protection to avoid inhalation of dust .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., chlorinated solvents) .
  • Waste disposal : Segregate hazardous byproducts (e.g., heavy-metal catalysts) according to institutional guidelines .

Advanced: How do morpholine and pyridine substituents influence pharmacological properties?

Answer:

  • Morpholine : Enhances solubility via its polar oxygen atom and modulates pharmacokinetics (e.g., bioavailability) .
  • Pyridine : Stabilizes π-π interactions with aromatic residues in target proteins (e.g., 5-HT3 receptor binding pockets) .
  • Carboxylic acid : Facilitates salt formation for improved formulation or derivatization into prodrugs .

Advanced: How to resolve contradictions in biological activity data across derivatives?

Answer:

  • Systematic SAR studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity .
  • Assay standardization : Control variables like pH, solvent (DMSO concentration), and cell line/pathogen strain .
  • Orthogonal validation : Confirm activity using multiple assays (e.g., radioligand binding vs. functional antagonism) .

Basic: What challenges arise in synthesis scale-up, and how are they addressed?

Answer:

  • Low yields : Optimize stoichiometry (e.g., excess boronic acid in Suzuki couplings) and use high-purity catalysts .
  • Purification : Employ column chromatography (silica gel) or recrystallization (e.g., ethanol/water mixtures) for intermediates .
  • Byproduct formation : Monitor reactions via TLC/HPLC and adjust temperature/pH .

Advanced: How do docking studies inform design of selective derivatives?

Answer:

  • Binding cavity mapping : Identify residues critical for selectivity (e.g., 5-HT3 vs. 5-HT4 receptors) .
  • Scaffold hopping : Modify the thieno[2,3-d]pyrimidine core to reduce off-target interactions (e.g., bulkier substituents for steric hindrance) .
  • Consensus docking : Combine results from multiple software (e.g., AutoDock, Schrödinger) to improve prediction accuracy .

Basic: What are critical steps for gram-scale synthesis?

Answer:

  • Reagent selection : Use cost-effective catalysts (e.g., Pd(PPh3)4 for Suzuki reactions) .
  • Batch processing : Divide reactions into smaller batches to maintain temperature control .
  • Quality control : Implement in-process checks (e.g., LCMS after each step) to ensure intermediate purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.